- Chiral Selection in Oligoadenylate Formation in the Presence of a Metal ion Catalyst or Poly(U) Template, Origins of Life and Evolution of Biospheres, 2005, 35(3), 213-223

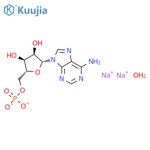

Cas no 2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine)

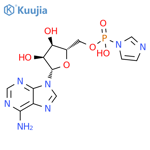

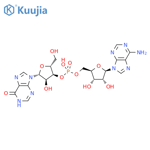

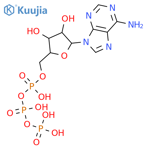

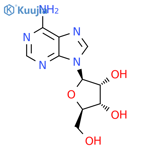

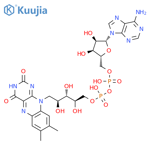

2596-55-6 structure

Produktname:Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Adenosine5'-(trihydrogen diphosphate), P'®

- 5'-ester with adenosine

- Adenosine5'-(trihydrogen pyrophosphate), 5'®5'-ester with adenosine (8CI)

- Adenosine 5'-diphosphate, 5'®5'-ester with adenosine (6CI)

- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)

- Ap2A

- Diadenosine5',5'-pyrophosphate

- Diadenosine 5'-pyrophosphate

- Diadenosine pyrophosphate

- P1,P2-Di(adenosine-5') diphosphate

- P1,P2-Di(adenosine-5') diphosphate

- Diadenosine 2 pyrophosphate

- Diadenosine 5'-pyrophosphate

- Diadenosine 5',5'-pyrophosphate

- Ap A

- Adenosine 5'-pyrophosphate, 5'-ester with adenosine (7CI)

- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)

- Adenosine 5'-(trihydrogen pyrophosphate), 5'→5'-ester with adenosine (8CI)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine

- 2596-55-6

- [[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate

- Adenosine 5'-(trihydrogen diphosphate), 5'-5'-ester with adenosine

- Adenosine monophosphate-adenosine

- AP-A

- Adenosine 5'-diphosphate, 5'→5'-ester with adenosine (6CI)

- Diadenosine 5',5'-pyrophosphate

-

- Inchi: 3

- InChI-Schlüssel: POAWSERMDAWXQU-VQFZJOCSSA-N

- Lächelt: [C@@H]1(N2C3=C(C(=NC=N3)N)N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.P(OC[C@H]1O[C@@H](N2C3=C(C(=NC=N3)N)N=C2)[C@H](O)[C@@H]1O)(O)(O)=O

Berechnete Eigenschaften

- Genaue Masse: 676.116

- Monoisotopenmasse: 676.116

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 8

- Anzahl der Akzeptoren für Wasserstoffbindungen: 21

- Schwere Atomanzahl: 45

- Anzahl drehbarer Bindungen: 10

- Komplexität: 1160

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 8

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: _5.5

- Topologische Polaroberfläche: 341Ų

Experimentelle Eigenschaften

- Dichte: 2.43

- Siedepunkt: 1143.9°Cat760mmHg

- Flammpunkt: 645.6°C

- Brechungsindex: 1.981

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1R:4-Ethylmorpholine, C:Pb(NO3)2, S:H2O, 1 d, 20°C, pH 7.3

Referenz

Herstellungsverfahren 2

Herstellungsverfahren 3

Reaktionsbedingungen

1.1R:R:1H-Imidazole, S:D2O, 1 h, 37°C

1.218 h, 37°C

1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8

1.218 h, 37°C

1.3C:Alkaline phosphatase, S:H2O, 24 h, 30°C, pH 8

Referenz

- A Simple Synthesis of Sugar Nucleoside Diphosphates by Chemical Coupling in Water, Angewandte Chemie, 2012, 51(46), 11531-11534

Herstellungsverfahren 4

Herstellungsverfahren 5

Herstellungsverfahren 6

Reaktionsbedingungen

1.1R:N-Methylmorpholine, R:HCl, C:MnCl2, S:H2O

Referenz

- Divalent metal ion-catalyzed pyrophosphate bond formation in aqueous solution. Synthesis of nucleotides containing polyphosphate, Nucleosides & Nucleotides, 1992, 11(2-4), 773-85

Herstellungsverfahren 7

Reaktionsbedingungen

1.1C:MnCl2

Referenz

- Facile synthesis of nucleotides containing polyphosphates by manganese(II) and cadmium(II) ion-catalyzed pyrophosphate bond formation in aqueous solution, Tetrahedron Letters, 1990, 31(2), 235-8

Herstellungsverfahren 8

Reaktionsbedingungen

1.1S:C5H5N, 30 min, rt; overnight, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt

3.2R:rt

3.3R:Et3N, S:MeOH, rt

1.1S:C5H5N, 30 min, rt; overnight, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1S:MeCN, rt

4.1R:I2

5.1S:DMF

5.2R:NH4OH, S:H2O, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1R:Me3SiN=CMeOSiMe3, S:MeCN, 1 h, rt

3.2R:rt

3.3R:Et3N, S:MeOH, rt

1.1S:C5H5N, 30 min, rt; overnight, rt

1.2S:MeOH, rt

1.3R:p-MeC6H4SO3H, S:CH2Cl2, 1 h, rt

2.1R:S:C5H5N, 30 min, rt

2.2S:H2O, rt; 30 min, rt

3.1S:MeCN, rt

4.1R:I2

5.1S:DMF

5.2R:NH4OH, S:H2O, rt

Referenz

- Efficient Chemical Synthesis of AppDNA by Adenylation of Immobilized DNA-5'-monophosphate, Organic Letters, 2009, 11(5), 1067-1070

Herstellungsverfahren 9

Herstellungsverfahren 10

Herstellungsverfahren 11

Reaktionsbedingungen

1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C

1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C

2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C

3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C

5.1R:S:THF, S:DMSO, 48 h, rt

6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt

7.1R:DBU, S:THF, 48 h, rt

1.1R:EtN(Pr-i)2, R:PCl3, S:THF, 10 min, 0°C; 45 min, 0°C

2.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

2.2R:EtN(Pr-i)2, S:H2O, 10 min, 0°C; 10 min, 0°C

3.1R:EtN(Pr-i)2, 10 min, 0°C; 25 min, 0°C

4.1R:(polymer-bound)R:EtN(Pr-i)2, S:THF, 24 h, 4°C

5.1R:S:THF, S:DMSO, 48 h, rt

6.1R:t-BuOOH, S:Me(CH2)8Me, S:THF, 2.5 h, rt

7.1R:DBU, S:THF, 48 h, rt

Referenz

- Solid-Phase Synthesis of Symmetrical 5',5'-Dinucleoside Mono-, Di-, Tri-, and Tetraphosphodiesters, Organic Letters, 2007, 9(22), 4483-4486

Herstellungsverfahren 12

Reaktionsbedingungen

1.1S:H2O, S:t-BuOH, 3 h, reflux; overnight, reflux; reflux → rt

1.2S:MeOH, S:Et2O, rt

1.1S:MeOH, 30 min, rt

2.1S:C5H5N, 72 h, rt

2.2R:NaOH, S:H2O, rt, pH 8

1.2S:MeOH, S:Et2O, rt

1.1S:MeOH, 30 min, rt

2.1S:C5H5N, 72 h, rt

2.2R:NaOH, S:H2O, rt, pH 8

Referenz

- Simple Synthesis of P1P2-Diadenosine 5'-Pyrophosphate, Synthetic Communications, 2008, 38(19), 3260-3269

Herstellungsverfahren 13

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Raw materials

- Adenosine 5’-Monophosphate Disodium Salt Hydrate

- 5'-O-DMT-Bz-rA

- Adenosine monophosphate

- N,N'-Dicyclohexylcarbodiimide

- 9H-Purin-6-amine, 9-[5-O-(hydroxy-1H-imidazol-1-ylphosphinyl)-β-L-ribofuranosyl]-

- N,O-Bis(trimethylsilyl)acetamide

- 3-hydroxypropanenitrile

- Imidazole

- Adenosine 5'-Monophosphomorpholidate 4-Morpholine-N,N'-dicyclohexylcarboxamidine salt

- adenosine 5'-phosphoroimidazolide

- Benzoyl chloride

- Adenosine

- Riboflavine 5’-Phosphate

- Glucose-1-phosphate Dipotassium Salt

- Adenosine, inosinylyl-(3'→5')-

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Preparation Products

- Adenosine 5'-Triphosphate (56-65-5)

- Adenosine monophosphate (61-19-8)

- Flavine Adenine Dinucleotide (146-14-5)

- a-D-Glucopyranose, cyclic1,2-(hydrogen phosphate) (9CI) (64161-84-8)

- Adenosine 5'-(trihydrogen diphosphate), P'-α-D-glucopyranosyl ester (2140-58-1)

- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')- (916981-64-1)

- β-L-Adenosine, 5'-O-phosphono-β-L-adenylyl-(2'→5')-β-L-adenylyl-(2'→5')- (916981-65-2)

- Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine (2596-55-6)

Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine Verwandte Literatur

-

Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

2596-55-6 (Adenosine 5'-(trihydrogen diphosphate), P'→5'-ester with adenosine) Verwandte Produkte

- 56-65-5(Adenosine 5'-Triphosphate)

- 61-19-8(Adenosine monophosphate)

- 102029-87-8(Adenosine 5′-Diphosphate bis(Cyclohexylammonium) Salt)

- 18422-05-4(Adenosine 5'-monophosphate monohydrate)

- 1927-31-7(2'-Deoxy-5'-ATP)

- 653-63-4(2’-Deoxyadenosine 5’Monophosphate)

- 60-92-4(Cyclic AMP)

- 58-64-0(Adenosine 5'-Diphosphate)

- 75607-67-9(Fludarabine phosphate)

- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)

Empfohlene Lieferanten

atkchemica

Gold Mitglied

CN Lieferant

Reagenz

Suzhou Senfeida Chemical Co., Ltd

Gold Mitglied

CN Lieferant

Großmenge

Xiamen PinR Bio-tech Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

Hubei Changfu Chemical Co., Ltd.

Gold Mitglied

CN Lieferant

Großmenge

钜澜化工科技(青岛)有限公司

Gold Mitglied

CN Lieferant

Großmenge